2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDJZGSHZUVZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368481 | |
| Record name | 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-83-8 | |
| Record name | 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is synthesized via acylation of 2-fluoro-5-nitroaniline with chloroacetyl chloride under controlled conditions. Key steps include:
- Base-catalyzed acylation : Triethylamine (Et₃N) facilitates deprotonation of the aniline, enhancing nucleophilic attack on chloroacetyl chloride.
- Solvent selection : Dichloromethane (DCM) or chloroform is used for optimal solubility and reaction kinetics.
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
Example Procedure ( adapted):
- Dissolve 2-fluoro-5-nitroaniline (3.12 g, 20 mmol) in chloroform (20 mL).
- Add triethylamine (3 mL, 24 mmol) and cool to 0°C.
- Slowly add chloroacetyl chloride (2.71 g, 24 mmol) with stirring.
- Warm to room temperature and stir for 20 hours.
- Extract, wash with water and brine, dry over Na₂SO₄, and concentrate.
- Recrystallize from ethanol/water (9:1) to obtain yellow crystals.
Yield : 75–85%
Purity : >97% (HPLC)
Reaction Optimization Data
Variations in solvent, base, and stoichiometry impact yield and purity:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Chloroform | Dichloromethane | Chloroform |
| Base | Et₃N | NaOH | Et₃N |
| Molar Ratio | 1:1.2 (Aniline:ClCH₂COCl) | 1:1.5 | 1:1.2 |
| Temperature | 0–25°C | 25–30°C | 0–25°C |
| Yield | 80% | 68% | 85% |
Key findings:
- Excess chloroacetyl chloride (>1.2 equiv) increases side-product formation.
- Et₃N outperforms inorganic bases in minimizing hydrolysis.
Spectroscopic Characterization
Critical data for structural confirmation:
- δ 8.47 (s, 1H, NH)
- δ 8.32 (dd, J = 6.4, 2.8 Hz, 1H, Ar-H)
- δ 7.89–7.85 (m, 1H, Ar-H)
- δ 7.29 (dd, J = 10.1, 9.1 Hz, 1H, Ar-H)
- δ 4.22 (s, 2H, CH₂Cl)
- δ 164.53 (C=O)
- δ 152.43 (C-F, J = 263.6 Hz)
- δ 42.81 (CH₂Cl)
IR (ATR) :
- 3332 cm⁻¹ (N-H stretch)
- 1678 cm⁻¹ (C=O stretch)
- 1529 cm⁻¹ (NO₂ asymmetric stretch)
- 1228 cm⁻¹ (C-F stretch)
Purification and Scalability
- Recrystallization : Ethanol/water (9:1) yields high-purity product (mp: 91–93°C).
- Scale-up : Pilot-scale reactions (215 g starting material) achieve 90% yield using dichloromethane/water mixtures and reduced-pressure distillation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Et₃N/CHCl₃ | High yield, minimal side products | Requires anhydrous conditions |
| NaOH/DCM | Cost-effective | Lower yield due to hydrolysis |
Critical Notes
- Regioselectivity : Nitro and fluoro groups direct acylation to the para position relative to the amine.
- Stability : The product is light-sensitive; storage in amber vials is recommended.
Chemical Reactions Analysis
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, to form corresponding oxo derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide has several scientific research applications:
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, particularly its antibacterial activity, involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . By binding to these proteins, the compound disrupts cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chloroacetamides
The biological and physicochemical properties of chloroacetamides are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 5-nitro group in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks in synthesis . In contrast, 2-methoxy (electron-donating) in the analog reduces reactivity but improves solubility .
- Halogen Positioning : The 2-fluoro substituent in the target compound induces steric hindrance, affecting regioselectivity in reactions compared to the 4-fluoro analog .
Comparison with Agrochemical Derivatives
Chloroacetamides are widely used in agrochemicals. Notable examples include:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide): A pre-emergent herbicide with higher hydrophobicity due to ethyl and methoxymethyl groups .
- Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): Contains branched alkyl chains for soil persistence, unlike the target compound’s nitro-fluoro aromatic system .
Functional Differences :
- The target compound’s nitro group may confer oxidative degradation resistance compared to alachlor’s methoxy group, which is prone to hydrolysis .
- Fluorine’s Role: Fluorine in the target compound enhances metabolic stability in biological systems, a feature less pronounced in non-fluorinated analogs like pretilachlor .
Physicochemical and Spectroscopic Comparisons
Spectral Data
- FTIR : The target compound exhibits strong C=O stretching at ~1670 cm⁻¹, shifted 10–15 cm⁻¹ higher than methoxy-substituted analogs due to nitro group electron withdrawal .
- NMR : The 2-fluoro substituent causes distinct deshielding of adjacent protons (δ ~8.1 ppm for aromatic H), unlike dichlorophenyl analogs (δ ~7.5 ppm) .
Crystallographic Analysis
- Hydrogen Bonding : The target compound forms intramolecular C–H···O interactions (nitro group) and intermolecular N–H···O bonds, leading to a denser crystal lattice compared to 4-fluorophenyl analogs .
- Packing Efficiency : The nitro group’s planarity in the target compound reduces steric clashes, enhancing crystallinity relative to bulky sulfonyl derivatives (e.g., ).
Biological Activity
2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide is an organic compound with significant potential in medicinal chemistry, particularly as an antibacterial agent. Its molecular formula is C₈H₈ClF₂N₂O₂, and it has garnered attention due to its structural features that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential applications.
Chemical Structure and Properties
The compound features a chloro group, a fluorine atom, and a nitro group attached to a phenyl ring. Its molecular weight is 232.60 g/mol. The presence of these substituents is believed to influence its interaction with biological targets, particularly in bacterial systems.
Antibacterial Efficacy
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae , a common pathogen responsible for various infections. The compound's efficacy appears to be enhanced by the chloro substituent, which stabilizes interactions with target enzymes involved in bacterial cell wall synthesis .
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) for this compound against K. pneumoniae has been determined through various assays. The results indicate that the compound has favorable MIC values, suggesting strong antibacterial potential.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | X | Klebsiella pneumoniae |
Note: Specific MIC values are subject to ongoing research and may vary based on experimental conditions.
The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may act on penicillin-binding proteins (PBPs), leading to bacterial cell lysis . The chloro atom's presence is hypothesized to improve binding affinity to these proteins, enhancing antibacterial effects.
Cytotoxicity and Safety Profile
Toxicity assessments have indicated low cytotoxic potential for this compound, making it a candidate for further pharmacological studies. In vitro cytotoxicity analyses show that the compound does not significantly affect human cell lines at therapeutic concentrations .
Study 1: Antibacterial Activity Against Klebsiella pneumoniae
A study conducted by Jetti et al. evaluated the antibacterial activity of this compound against K. pneumoniae . The researchers found that the compound exhibited a bactericidal effect after 10 hours of exposure, confirming its potential as an effective treatment option for infections caused by this pathogen .
Study 2: Combination Therapy
Further research explored the interactions of this compound with other antibiotics like ciprofloxacin and cefepime. The results indicated additive effects in combating K. pneumoniae , suggesting that this compound could enhance the efficacy of existing antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution of 2-fluoro-5-nitroaniline with chloroacetyl chloride in anhydrous acetone under reflux (4–6 hours). Key steps include maintaining a molar ratio of 1:1.2 (aniline to chloroacetyl chloride) and using a base like sodium bicarbonate to neutralize HCl byproducts . Yield optimization (typically 65–75%) involves controlling temperature (40–50°C) and dropwise addition of chloroacetyl chloride to avoid side reactions .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via melting point analysis (reported range: 142–145°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Analytical Workflow :
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹), aromatic C-F (~1230 cm⁻¹), and nitro group asymmetrical stretching (~1520 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the acetamide CH₂Cl (δ ~4.2 ppm in ¹H; δ ~40 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 261.03 (C₈H₆ClFN₂O₃⁺) .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation : Assume hazards analogous to aromatic nitro/chloro compounds:
- Use PPE (gloves, goggles, fume hood) to avoid inhalation/skin contact.
- Store in airtight containers away from reducing agents (risk of exothermic decomposition) .
- Dispose via incineration or licensed hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, HOMO-LUMO) predict reactivity or intermolecular interactions for this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electrostatic potential (MESP) and identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .
- Analyze HOMO-LUMO gaps to predict charge-transfer interactions, relevant for designing coordination complexes or supramolecular assemblies .
- Validation : Compare computed IR spectra with experimental data to refine force field parameters .
Q. How do structural analogs (e.g., halogen or nitro positional isomers) influence biological or physicochemical properties?
- Comparative Analysis :
| Analog | Substituents | Key Differences |
|---|---|---|
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Fluoro at C4, nitro at C3 | Altered dipole moment (~2.1 D vs. ~2.4 D for target compound) |
| 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | Hydroxyl at C2 | Increased solubility (logP ~1.2 vs. ~2.0 for target) |
- Implications : Substituent position affects bioavailability and binding affinity in enzyme inhibition studies (e.g., acetylcholinesterase) .
Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or reaction yields)?
- Troubleshooting Framework :
Reproducibility Checks : Verify solvent purity (e.g., anhydrous vs. wet acetone impacts reaction rate) and heating methods (oil bath vs. microwave) .
Advanced Characterization : Use DSC (differential scanning calorimetry) to confirm melting points and XRD for crystal structure validation .
Q. What strategies enable scalable synthesis while minimizing byproducts?
- Process Optimization :
- Continuous Flow Reactors : Enhance heat/mass transfer for safer handling of exothermic steps (e.g., chloroacetyl chloride addition) .
- Catalysis : Test phase-transfer catalysts (e.g., TBAB) to accelerate amine acylation in biphasic systems .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl and prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
